molecular formula C9H22N2 B123171 4-Isopropylhexane-1,5-diamine CAS No. 149963-21-3

4-Isopropylhexane-1,5-diamine

Cat. No.: B123171
CAS No.: 149963-21-3
M. Wt: 158.28 g/mol
InChI Key: GRGWIWJTYBPVSJ-UHFFFAOYSA-N
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Description

4-Isopropylhexane-1,5-diamine is an organic compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . As a diamine, it features a hexane carbon backbone substituted with an isopropyl group and terminated with two amine functional groups, which are known to be highly reactive . This structure is characteristic of a class of chemicals with significant industrial and research importance. Diamines like this one are fundamental monomers in the synthesis of polyamide plastics and polymers . The primary amine groups allow the molecule to act as a building block in polymerization reactions, such as condensation with dicarboxylic acids to form nylon-like materials . Furthermore, based on the applications of similar aliphatic diamines, this compound may serve as a cross-linking agent for epoxy resins, enhancing their durability and chemical resistance, or as a curing agent in coatings and adhesives . Its potential use as an intermediate in organic synthesis and as a crystallinity disruptor in specialty polyamides to modify physical properties like melting point and flexibility is also a key area of research interest . Researchers value this diamine for exploring sustainable bio-based polymer production as an alternative to petroleum-based materials . The compound is for research and further manufacturing use only and is not intended for direct human use. It requires careful handling, as diamines can be corrosive and cause severe skin burns and eye damage .

Properties

CAS No.

149963-21-3

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

4-propan-2-ylhexane-1,5-diamine

InChI

InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3

InChI Key

GRGWIWJTYBPVSJ-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN)C(C)N

Canonical SMILES

CC(C)C(CCCN)C(C)N

Synonyms

1,5-Hexanediamine, 4-(1-methylethyl)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylhexane-1,5-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropyl-1,5-hexanedione.

    Reductive Amination: The key step involves the reductive amination of 4-isopropyl-1,5-hexanedione with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced purification techniques ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylhexane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of nitro compounds or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Isopropylhexane-1,5-diamine finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Isopropylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Toluene-2,5-diamine (CAS 95-70-5)
  • Structure : Aromatic diamine with amine groups at positions 2 and 5 on a toluene backbone.
  • Key Differences: Reactivity: The aromatic ring in toluene-2,5-diamine enhances conjugation, reducing nucleophilicity compared to the aliphatic 4-isopropylhexane-1,5-diamine. This affects applications in dye synthesis or polymer crosslinking . No such data are available for this compound.
4-Benzylpyrazole-3,5-diamine
  • Structure : Heterocyclic diamine with pyrazole core and benzyl substituent.
  • Key Differences: Applications: Pyrazole-based diamines are often used in pharmaceuticals (e.g., antiviral or anticancer agents) due to their heterocyclic stability and hydrogen-bonding capacity . Synthesis: Prepared via malononitrile derivatives and cyclization reactions, contrasting with the likely alkylation or amination routes for aliphatic diamines .

Functional Analogues

1,5-Benzenediylideneacridine Derivatives
  • Structure : Acridine-based compounds with benzodiazepine or benzothiazepine moieties.
  • Key Differences: Complexity: These derivatives exhibit extended π-systems and heteroatom inclusion, enabling fluorescence or intercalation properties absent in simple aliphatic diamines . Synthetic Routes: Require multi-step protocols involving sodium dithionite and ethanolic KOH, unlike the straightforward alkylation strategies for aliphatic diamines .

Comparative Data Table

Compound Structure Type Molecular Formula Key Applications Toxicity (RSL, mg/m³) Synthesis Complexity
This compound Aliphatic diamine C₉H₂₂N₂ Polymers, chelators Not reported Moderate
Toluene-2,5-diamine Aromatic diamine C₇H₁₀N₂ Dyes, resins 3.2E-04 Low
4-Benzylpyrazole-3,5-diamine Heterocyclic diamine C₁₀H₁₂N₄ Pharmaceuticals Not reported High
1,5-Benzothiazepin-4(5H)-one Heterocyclic Varies Bioactive molecules Not reported Very high

Research Findings and Implications

  • Reactivity : Aliphatic diamines like this compound are less sterically hindered than aromatic or heterocyclic analogues, favoring rapid crosslinking in polymer matrices .
  • Safety : The absence of toxicity data for this compound contrasts with regulated aromatic diamines, suggesting a need for further risk assessment .
  • Synthetic Challenges: Heterocyclic diamines require specialized reagents (e.g., malononitrile) and multi-step protocols, whereas aliphatic variants may be synthesized via simpler alkylation or hydrogenation routes .

Q & A

Q. What are the established synthetic routes for 4-isopropylhexane-1,5-diamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reductive amination of ketones or nucleophilic substitution of halogenated intermediates. For example:

  • Reductive amination: React 4-isopropylhexane-1,5-dione with ammonia under hydrogen pressure using catalysts like Raney nickel .
  • Nucleophilic substitution: Use 1,5-dibromo-4-isopropylhexane with excess ammonia in ethanol at 60–80°C.

Optimization Strategies:

  • Apply factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to identify critical parameters .
  • Monitor purity via HPLC or GC-MS, adjusting reaction time based on intermediate stability .

Table 1: Comparison of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity (HPLC)
Reductive AminationRaney Ni1007895%
Nucleophilic SubstitutionNone706588%

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR to identify amine protons (δ 1.2–2.5 ppm) and isopropyl groups (δ 0.9–1.1 ppm) .
  • Purity Assessment: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
  • Thermal Stability: Conduct TGA/DSC to evaluate decomposition thresholds (>200°C typical for diamines) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer: Discrepancies in antimicrobial studies may arise from variations in bacterial strains, solvent systems, or concentration ranges. To address this:

  • Use a full factorial design to test variables (e.g., pH, solvent polarity, bacterial growth phase) .
  • Validate results across multiple cell lines or microbial models (e.g., E. coli vs. S. aureus) .

Table 2: Conflicting Antimicrobial Studies

Study ReferenceActivity Observed?Test OrganismSolvent Used
A (2023)Yes (MIC: 50 µg/mL)E. coliDMSO
B (2024)NoS. aureusEthanol

Resolution Strategy: Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .

Q. What theoretical frameworks guide the study of this compound in coordination chemistry?

Methodological Answer:

  • Ligand Design Theory: The diamine’s chelating ability is predicted via Hard-Soft Acid-Base (HSAB) theory. For example, it forms stable complexes with transition metals (e.g., Cu2+^2+, Ni2+^2+) due to its intermediate hardness .
  • Experimental Validation: Use UV-Vis spectroscopy to monitor metal-ligand charge transfer bands and X-ray crystallography for structural confirmation .

Table 3: Stability Constants of Metal Complexes

Metal IonLog K (Stability Constant)Observed Geometry
Cu2+^2+12.5Octahedral
Ni2+^2+10.8Square Planar

Q. How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities to known inhibitors .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine groups) .

Table 4: Predicted vs. Experimental Reactivity

ParameterDFT PredictionExperimental Result
Amine pKa9.29.5 (potentiometry)
Binding Energy (kcal/mol)-8.7-8.3 (SPR assay)

Methodological Challenges & Theoretical Alignment

Q. What experimental designs are optimal for studying the compound’s role in polymer synthesis?

Answer:

  • Step-Growth Polymerization: Monitor molecular weight increases via GPC, varying stoichiometry (e.g., diamine:diacid ratios) .
  • Crosslinking Efficiency: Use DMA to measure glass transition temperature (TgT_g) changes with curing agents .

Q. How can researchers align studies on this compound with broader chemical theories?

Answer:

  • Mechanistic Studies: Apply Curtin-Hammett principles to resolve kinetic vs. thermodynamic control in synthesis pathways .
  • Sustainability Metrics: Use E-factor calculations to quantify waste in synthetic routes, aligning with green chemistry frameworks .

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